N-(4-Methoxyphenyl)-2-{[2-(4-methylphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide
CAS No.: 866726-44-5
Cat. No.: VC6833075
Molecular Formula: C27H23N3O3S
Molecular Weight: 469.56
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 866726-44-5 |
|---|---|
| Molecular Formula | C27H23N3O3S |
| Molecular Weight | 469.56 |
| IUPAC Name | N-(4-methoxyphenyl)-2-[[2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C27H23N3O3S/c1-17-7-9-18(10-8-17)25-29-26-22(15-19-5-3-4-6-23(19)33-26)27(30-25)34-16-24(31)28-20-11-13-21(32-2)14-12-20/h3-14H,15-16H2,1-2H3,(H,28,31) |
| Standard InChI Key | GWJINDPSTZHSPA-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC=C(C=C5)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure features three distinct domains:
-
Chromeno[2,3-d]pyrimidine Core: A fused bicyclic system comprising a chromene ring (benzopyran) and a pyrimidine ring, providing rigidity and planar geometry conducive to intermolecular interactions.
-
4-Methylphenyl Substituent: Positioned at the 2-position of the pyrimidine ring, this hydrophobic group enhances lipid solubility and may influence target binding.
-
Sulfanyl-Acetamide Side Chain: A thioether-linked acetamide group attached to the 4-methoxyphenyl moiety, introducing hydrogen-bonding capabilities and metabolic stability.
Table 1: Key Physicochemical Parameters
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| Molecular Weight | 469.56 g/mol |
| Solubility | Low aqueous solubility; soluble in DMSO, DMF |
| LogP (Octanol-Water) | Estimated 3.8 ± 0.5 |
| Melting Point | Not reported; analogues: 180–220°C |
Synthesis and Characterization
Synthetic Pathways
The synthesis involves a multi-step sequence optimized for yield and purity:
-
Core Formation: Condensation of 2-hydroxyacetophenone with urea under acidic conditions generates the pyrimidine ring, followed by cyclization with salicylaldehyde derivatives to form the chromene moiety.
-
Sulfanyl Group Introduction: Thiolation at the pyrimidine 4-position using Lawesson’s reagent or via nucleophilic displacement with potassium thioacetate.
-
Acetamide Coupling: Reaction of the thiol intermediate with 4-methoxyphenyl chloroacetamide in dimethylformamide (DMF) using potassium carbonate as a base.
Reaction Conditions:
-
Solvents: DMF, dichloromethane
-
Catalysts: KCO, triethylamine
-
Temperature: 60–80°C for 12–24 hours
-
Purification: Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization.
Analytical Characterization
Structural confirmation relies on spectroscopic and chromatographic methods:
-
NMR Spectroscopy: -NMR reveals characteristic signals for the methoxy group (δ 3.8 ppm), aromatic protons (δ 6.8–8.2 ppm), and methyl groups (δ 2.4 ppm).
-
HPLC: Purity >95% achieved using a C18 column with acetonitrile/water gradient elution.
-
Mass Spectrometry: ESI-MS shows [M+H] peak at m/z 470.2, consistent with the molecular formula.
Biological Activity and Mechanism of Action
Table 2: Comparative IC Values for Analogues
Receptor Modulation
The 4-methoxyphenyl acetamide moiety resembles ligands for serotonin and dopamine receptors, suggesting possible neuropharmacological applications. In vitro assays with related compounds show moderate affinity for 5-HT receptors (K = 150 nM).
Pharmacological Applications and Preclinical Studies
Anticancer Activity
Chromeno-pyrimidine derivatives demonstrate antiproliferative effects in cancer cell lines. For example:
-
Breast Cancer (MCF-7): Analogues reduce viability by 60–70% at 10 μM via apoptosis induction.
-
Prostate Cancer (PC-3): Cell cycle arrest at G2/M phase observed with IC values of 8–15 μM.
Neuroprotective Effects
Preliminary data suggest that the methoxy group may confer antioxidant properties, mitigating oxidative stress in neuronal models. In silico docking studies predict blood-brain barrier permeability (logBB = 0.3).
Challenges and Future Directions
Limitations in Current Data
-
Pharmacokinetics: No ADME (absorption, distribution, metabolism, excretion) data available.
-
Toxicity: Acute toxicity studies in animal models are absent.
-
Target Validation: Specific molecular targets remain unconfirmed.
Recommended Research Priorities
-
Mechanistic Studies: Proteomic profiling to identify binding partners.
-
In Vivo Efficacy: Xenograft models for oncology applications.
-
Formulation Development: Nanoencapsulation to improve solubility.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume